molecular formula C15H22O2Si B8574567 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one CAS No. 119229-09-3

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one

Cat. No.: B8574567
CAS No.: 119229-09-3
M. Wt: 262.42 g/mol
InChI Key: MXQNFZNLFDXTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an indenone structure

Properties

CAS No.

119229-09-3

Molecular Formula

C15H22O2Si

Molecular Weight

262.42 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8H,9-10H2,1-5H3

InChI Key

MXQNFZNLFDXTMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride . The key steps include the formation of the silyl ether and subsequent reactions to introduce the indenone moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indenone structure.

    Substitution: The silyl ether group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like n-butyllithium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its silyl ether and indenone functionalities. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used .

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